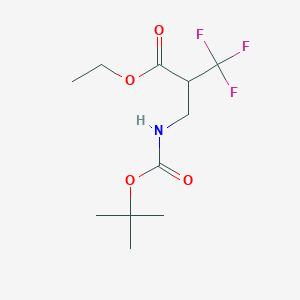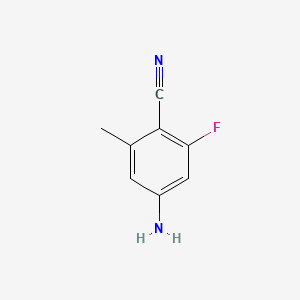
2-(2-Ethylpentyl)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethylpentyl)benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound features a benzimidazole core with a 2-(2-ethylpentyl) substituent, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylpentyl)benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid. One common method is the reaction of o-phenylenediamine with 2-ethylpentanal under acidic conditions to form the desired benzimidazole derivative. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid and is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Ethylpentyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted benzimidazole derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives with different functional groups .
Applications De Recherche Scientifique
2-(2-Ethylpentyl)benzimidazole has several scientific research applications, including:
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to the biological activity of benzimidazole derivatives.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antihypertensive activities.
Industry: Utilized as a corrosion inhibitor for metals and alloys, protecting them from degradation in aggressive environments
Mécanisme D'action
The mechanism of action of 2-(2-Ethylpentyl)benzimidazole is largely dependent on its interaction with specific molecular targets. Benzimidazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they can inhibit the activity of certain enzymes involved in DNA replication and repair, which contributes to their anticancer properties. Additionally, benzimidazoles can bind to microbial proteins, disrupting their function and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound with a simpler structure, widely studied for its biological activities.
2-Phenylbenzimidazole: A derivative with a phenyl substituent, known for its anticancer and antimicrobial properties.
2-Methylbenzimidazole: A derivative with a methyl group, used in various industrial applications
Uniqueness
2-(2-Ethylpentyl)benzimidazole is unique due to its specific 2-(2-ethylpentyl) substituent, which can influence its chemical reactivity and biological activity. This substituent may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability .
Propriétés
Numéro CAS |
99206-53-8 |
|---|---|
Formule moléculaire |
C14H20N2 |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
2-heptan-3-yl-1H-benzimidazole |
InChI |
InChI=1S/C14H20N2/c1-3-5-8-11(4-2)14-15-12-9-6-7-10-13(12)16-14/h6-7,9-11H,3-5,8H2,1-2H3,(H,15,16) |
Clé InChI |
VSMPBJCKGWINIB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C1=NC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[3-Bicyclo[2.2.1]heptanylmethoxy-(4-methoxyphenyl)methoxy]methyl]bicyclo[2.2.1]heptane](/img/structure/B14018249.png)



![2-((Tert-butoxycarbonyl(ethyl)amino)methyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-C]quinoline 5-oxide](/img/structure/B14018270.png)

![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14018288.png)

![2-((2-[(3-Chlorobenzoyl)oxy]ethyl)sulfonyl)pyridinium-1-olate](/img/structure/B14018298.png)




